molecular formula C17H28N2O2S B5740551 2,5-dimethyl-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide

2,5-dimethyl-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide

Cat. No.: B5740551
M. Wt: 324.5 g/mol
InChI Key: FDUMAYUKXMCGIK-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide is a chemical compound known for its diverse applications in scientific research. It is a selective and potent antagonist of the 5-HT7 receptor, which plays a significant role in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 3-(4-methylpiperidin-1-yl)propylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

2,5-dimethyl-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Employed in studies involving the 5-HT7 receptor to understand its role in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in conditions related to the 5-HT7 receptor, such as depression and anxiety.

    Industry: Utilized in the development of new pharmaceuticals and chemical products

Mechanism of Action

The compound exerts its effects by selectively binding to the 5-HT7 receptor, thereby inhibiting its activity. This receptor is involved in the regulation of mood, circadian rhythm, and cognitive functions. By blocking the receptor, the compound can modulate these physiological processes, making it a valuable tool in neuropharmacological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethyl-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide is unique due to its high selectivity and potency as a 5-HT7 receptor antagonist. This specificity makes it particularly useful in research focused on this receptor, distinguishing it from other piperidine derivatives .

Properties

IUPAC Name

2,5-dimethyl-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2S/c1-14-7-11-19(12-8-14)10-4-9-18-22(20,21)17-13-15(2)5-6-16(17)3/h5-6,13-14,18H,4,7-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUMAYUKXMCGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCNS(=O)(=O)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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